A Technical Guide to 3-(Dimethoxymethyl)-5-iodopyridine: A Versatile Bifunctional Building Block in Modern Synthesis
A Technical Guide to 3-(Dimethoxymethyl)-5-iodopyridine: A Versatile Bifunctional Building Block in Modern Synthesis
Introduction
In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount. Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals due to their unique electronic properties, ability to engage in hydrogen bonding, and their capacity to serve as bioisosteres for phenyl rings.[1] This guide provides an in-depth technical overview of 3-(Dimethoxymethyl)-5-iodopyridine, a valuable bifunctional intermediate for researchers, medicinal chemists, and drug development professionals.
This molecule, with CAS Number 1186311-06-7, possesses two key, orthogonally reactive functional groups: a protected aldehyde (the dimethoxymethyl acetal) at the 3-position and an iodine atom at the 5-position. This arrangement allows for a sequential and controlled introduction of molecular complexity, making it a strategic asset in multi-step synthetic campaigns. The electron-withdrawing nature of the pyridine ring, combined with the steric and electronic influence of its substituents, governs its reactivity profile. This guide will detail its physicochemical properties, spectroscopic signature, core reactivity, and provide field-proven, illustrative protocols for its application in key chemical transformations.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. While extensive experimental data for this specific intermediate is not broadly published, the following tables consolidate its known identifiers and computed properties.[2] A predicted spectroscopic profile is also provided to aid in the identification and quality control of this material in a laboratory setting.
Core Properties
| Property | Value | Source |
| CAS Number | 1186311-06-7 | [2] |
| Molecular Formula | C₈H₁₀INO₂ | [2] |
| Molecular Weight | 279.08 g/mol | [2] |
| Appearance | Typically an oil or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Methanol, Ethyl Acetate) | Inferred |
Computed Physicochemical Data
| Property | Value | Note |
| XLogP3-AA | 1.8 | A measure of lipophilicity. |
| Topological Polar Surface Area | 31.4 Ų | Influences membrane permeability and solubility. |
| Hydrogen Bond Acceptor Count | 3 | Nitrogen and two oxygen atoms. |
| Rotatable Bond Count | 3 | Relates to conformational flexibility. |
Spectroscopic Characterization (Predicted)
The definitive identification of 3-(Dimethoxymethyl)-5-iodopyridine relies on nuclear magnetic resonance (NMR) spectroscopy. Below are predicted ¹H and ¹³C NMR chemical shifts, which serve as a benchmark for researchers synthesizing or procuring this compound. Spectra should ideally be acquired in a deuterated solvent such as CDCl₃.
¹H NMR (400 MHz, CDCl₃, Predicted):
-
δ ~8.70 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C2 of the pyridine ring.
-
δ ~8.45 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C6 of the pyridine ring.
-
δ ~8.05 ppm (t, J ≈ 2.0 Hz, 1H): Proton at C4 of the pyridine ring.
-
δ ~5.40 ppm (s, 1H): Acetal proton (-CH(OMe)₂).
-
δ ~3.35 ppm (s, 6H): Methoxy protons (-OCH₃).
¹³C NMR (101 MHz, CDCl₃, Predicted):
-
δ ~155.0 ppm: C6 of the pyridine ring.
-
δ ~150.0 ppm: C2 of the pyridine ring.
-
δ ~145.0 ppm: C4 of the pyridine ring.
-
δ ~134.0 ppm: C3 of the pyridine ring (bearing the acetal).
-
δ ~101.0 ppm: Acetal carbon (-C H(OMe)₂).
-
δ ~94.0 ppm: C5 of the pyridine ring (bearing the iodine).
-
δ ~53.0 ppm: Methoxy carbons (-OC H₃).
Synthesis and Preparation
While multiple synthetic routes to substituted iodopyridines exist, a common and logical laboratory-scale preparation of 3-(Dimethoxymethyl)-5-iodopyridine involves the protection of the commercially available 5-iodonicotinaldehyde (CAS 879326-76-8).[3] The acetal formation is a robust and high-yielding reaction.
Protocol 2.1: Synthesis via Acetal Protection of 5-Iodonicotinaldehyde
This protocol describes the conversion of the aldehyde functional group to its dimethyl acetal, which is stable to a wide range of non-acidic reaction conditions, particularly those used in palladium-catalyzed cross-coupling.
Materials:
-
5-Iodonicotinaldehyde
-
Trimethyl orthoformate (TMOF)
-
Anhydrous Methanol (MeOH)
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (TEA) for quenching
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-iodonicotinaldehyde (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration). Add trimethyl orthoformate (2.0-3.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-TsOH (0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the acid catalyst by adding solid anhydrous sodium carbonate or a slight excess of triethylamine until the mixture is neutral or slightly basic.
-
Workup: a. Remove the methanol under reduced pressure. b. Dilute the residue with dichloromethane or ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity and can be used directly. If necessary, it can be purified by flash column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The utility of 3-(Dimethoxymethyl)-5-iodopyridine stems from its two distinct reactive sites, which can be addressed in a controlled, sequential manner.
Caption: Orthogonal reactivity of 3-(Dimethoxymethyl)-5-iodopyridine.
Pathway A: Reactions at the C-I Bond (Cross-Coupling)
The carbon-iodine bond is the most reactive of the aryl halides for palladium-catalyzed cross-coupling reactions, enabling bond formation under relatively mild conditions.[4] This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the 5-position while the aldehyde remains protected. The Suzuki-Miyaura coupling is a cornerstone transformation in this context.[5][6]
Protocol 3.1.1: Illustrative Suzuki-Miyaura Cross-Coupling
This generalized protocol provides a robust starting point for coupling 3-(Dimethoxymethyl)-5-iodopyridine with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Materials:
-
3-(Dimethoxymethyl)-5-iodopyridine
-
Arylboronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-(Dimethoxymethyl)-5-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a 4:1 to 10:1 mixture of an organic solvent (like Dioxane) and water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting iodide.
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate or DCM. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent. c. Wash the combined filtrate with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Pathway B: Reactions at the Acetal Group (Deprotection)
Following modification at the 5-position, or as a primary transformation, the dimethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the aldehyde, yielding a 5-substituted-3-pyridinecarboxaldehyde. This aldehyde is a versatile handle for subsequent reactions such as reductive amination, Wittig reactions, or oxidations.
Protocol 3.2.1: Acetal Hydrolysis to Form 5-Iodonicotinaldehyde
This protocol describes the deprotection of the title compound to reveal the parent aldehyde, 5-iodonicotinaldehyde.
Materials:
-
3-(Dimethoxymethyl)-5-iodopyridine
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1M HCl, 2M H₂SO₄, or formic acid)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-(Dimethoxymethyl)-5-iodopyridine (1.0 eq) in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Acid Addition: Add the aqueous acid (e.g., 1M HCl) dropwise while stirring at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid (30 minutes to 2 hours). Monitor by TLC for the consumption of the starting acetal.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral to slightly basic (~pH 8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The resulting 5-iodonicotinaldehyde is often a solid and can be purified by recrystallization or flash column chromatography if necessary.
Applications in Drug Discovery
Substituted pyridines are privileged scaffolds in medicinal chemistry. The 3,5-disubstituted pyridine motif is a key structural element in numerous biologically active agents. For instance, the structural analogue 2,6-dichloro-5-fluoronicotinic acid serves as a critical intermediate in the synthesis of naphthyridine antibacterial compounds. While a specific, named drug candidate derived directly from 3-(Dimethoxymethyl)-5-iodopyridine is not prominently featured in publicly accessible literature, its value is clear. It provides a direct route to 5-aryl- or 5-heteroaryl-nicotinaldehydes. These structures are precursors to compounds designed to target a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes where a substituted aromatic system is required for potent and selective binding.
Handling, Storage, and Safety
As with all organoiodine compounds, 3-(Dimethoxymethyl)-5-iodopyridine should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Stability and Storage: The compound is expected to be stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. Storing under an inert atmosphere (Argon or Nitrogen) is recommended to prevent potential degradation.
-
Toxicity: Specific toxicity data is not available.[2] However, related compounds such as 5-iodonicotinaldehyde are classified as harmful if swallowed and cause skin and eye irritation.[3] Similar precautions should be taken. Assume the compound is harmful and avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-(Dimethoxymethyl)-5-iodopyridine represents a highly valuable and strategically designed building block for synthetic and medicinal chemistry. Its key advantage lies in the orthogonal reactivity of the C-I bond and the protected aldehyde. This allows for the selective elaboration of the pyridine core at the 5-position via robust cross-coupling chemistry, followed by the unmasking of the aldehyde at the 3-position for a host of subsequent transformations. This guide provides the foundational knowledge and illustrative protocols necessary for researchers to confidently incorporate this versatile reagent into their synthetic programs, accelerating the discovery and development of novel chemical entities.
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